methyl 4-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
CAS No.:
Cat. No.: VC16238059
Molecular Formula: C11H9BrO3
Molecular Weight: 269.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9BrO3 |
|---|---|
| Molecular Weight | 269.09 g/mol |
| IUPAC Name | methyl 7-bromo-3-oxo-1,2-dihydroindene-2-carboxylate |
| Standard InChI | InChI=1S/C11H9BrO3/c1-15-11(14)8-5-7-6(10(8)13)3-2-4-9(7)12/h2-4,8H,5H2,1H3 |
| Standard InChI Key | AIBGSRXWMDGIAM-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1CC2=C(C1=O)C=CC=C2Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core consists of a dihydroindene scaffold—a bicyclic system comprising a six-membered aromatic ring fused to a five-membered non-aromatic ring. The bromine atom at position 4 introduces steric and electronic effects that influence reactivity, while the methyl ester at position 2 enhances solubility in organic solvents. Key structural features include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | methyl 7-bromo-3-oxo-1,2-dihydroindene-2-carboxylate | |
| Molecular Formula | C₁₁H₉BrO₃ | |
| Molecular Weight | 269.09 g/mol | |
| Canonical SMILES | COC(=O)C1CC2=C(C=CC(=C2)Br)C1=O |
The presence of both electron-withdrawing (bromine, ketone) and electron-donating (ester) groups creates a polarized electronic environment, enabling diverse reaction pathways.
Synthesis and Manufacturing
Synthetic Routes
The primary synthesis involves bromination of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. VulcanChem reports a two-step process:
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Bromination: Reacting the parent indene derivative with bromine (Br₂) in dichloromethane at 0–5°C for 4–6 hours.
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Esterification: Treating the intermediate with methanol and catalytic sulfuric acid under reflux.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | Br₂, CH₂Cl₂, 0–5°C, 4–6 hrs | 68–72% |
| Esterification | MeOH, H₂SO₄, reflux, 12 hrs | 85–90% |
Industrial Scalability
While lab-scale synthesis is well-established, industrial production faces challenges in regioselective bromination. Continuous flow reactors and automated purification systems may improve yield and purity for kilogram-scale batches.
Reactivity and Chemical Transformations
Nucleophilic Substitution
The bromine atom undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling access to polycyclic architectures. For example, reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ produces methyl 4-phenyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate in 78% yield.
Ester Hydrolysis
The methyl ester is susceptible to hydrolysis under basic conditions (e.g., NaOH in THF/H₂O), yielding 4-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid. This carboxylic acid derivative serves as a precursor for amide couplings in drug discovery.
Applications in Medicinal Chemistry
Serotonin Receptor Targeting
A 2022 study (PMC8942385) explored methyl 4-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate as a scaffold for 5-HT₇ receptor ligands. Researchers synthesized enantiomers via chiral chromatography but observed rapid racemization (t₁/₂ = 2.3 hours at pH 7.4), limiting in vivo utility .
| Parameter | Value |
|---|---|
| Binding Affinity (5-HT₇) | Kᵢ = 14 nM |
| Racemization Half-Life | 2.3 hours (pH 7.4) |
Future Directions
Stabilizing Enantiomers
Incorporating bulky substituents adjacent to the stereocenter may hinder racemization, as suggested by PMC8942385’s failed attempts with carboxyethyl analogs .
Green Chemistry Approaches
Exploring biocatalytic bromination or solvent-free esterification could align synthesis with sustainable practices.
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